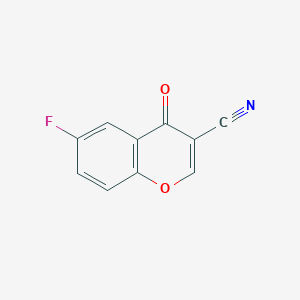

3-Cyano-6-fluorochromone

Description

Significance of the Chromone (B188151) Scaffold in Organic and Medicinal Chemistry

The chromone, or 4H-1-benzopyran-4-one, framework is a rigid bicyclic system that is integral to a vast number of naturally occurring and synthetic molecules. researchgate.net Its unique structure has made it a focal point for chemical synthesis and therapeutic development.

The chromone nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. researchgate.net This designation is attributed to its ability to serve as a template for the design of ligands that can interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities. researchgate.net The structural rigidity and the potential for substitution at various positions on the chromone ring allow for the fine-tuning of biological effects. researchgate.net Consequently, chromone derivatives have been extensively investigated for various therapeutic applications. researchgate.net

The investigation of chromone derivatives has a rich history rooted in the study of natural products. One of the earliest and most notable examples is Khellin, a furanochromone extracted from the seeds of the plant Ammi visnaga. This compound has been used for centuries in traditional medicine. The diverse biological activities reported for natural chromones spurred significant interest in the synthesis and evaluation of a multitude of synthetic chromone derivatives. This has led to the development of various synthetic methodologies to construct and functionalize the chromone core, aiming to explore and optimize their therapeutic potential. researchgate.net

Overview of 3-Cyano-6-fluorochromone: A Fluorinated and Cyano-Substituted Chromone

Within the large family of chromone derivatives, this compound stands out due to the presence of two key functional groups: a fluorine atom at the 6-position and a nitrile (cyano) group at the 3-position. These substitutions impart unique chemical and physical properties to the molecule, making it a valuable compound in various research and development areas. chemimpex.com It is recognized as a versatile building block in organic synthesis and medicinal chemistry. chemimpex.com

Basic properties of this compound are summarized in the table below.

| Property | Value |

| Synonym | 6-Fluoro-4-oxo-4H-chromene-3-carbonitrile |

| CAS Number | 227202-21-3 |

| Molecular Formula | C₁₀H₄FNO₂ |

| Molecular Weight | 189.15 g/mol |

| Appearance | Off-white crystals |

| Melting Point | 172-178 °C |

| Data sourced from Chem-Impex. chemimpex.com |

The research trajectory for this compound has evolved from the general exploration of chromones to a more focused investigation of its specific potential. Its strong fluorescence and reactivity have made it a particularly valuable tool in specialized applications. chemimpex.com Studies have explored its utility as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors. chemimpex.com For instance, its photoreactivity has been the subject of investigation, highlighting its distinct behavior compared to other chromone derivatives. scienomics.com

Scope and Research Objectives of this compound Studies

The primary objectives for the research and utilization of this compound are driven by its unique structural features. The introduction of fluorine can enhance metabolic stability and binding affinity of a molecule, while the cyano group is a versatile functional handle for further chemical modifications and can also contribute to biological activity. The key areas of research interest for this compound are detailed below.

| Research Area | Objectives and Applications |

| Pharmaceutical Development | To serve as a key intermediate in the synthesis of novel pharmaceuticals, with a particular focus on developing anti-cancer and anti-inflammatory agents. chemimpex.com The fluorochromone structure is believed to enhance biological activity. chemimpex.com |

| Fluorescent Probes | To leverage its inherent fluorescent properties for the development of probes used in biological imaging. chemimpex.com These probes can enable the real-time visualization of cellular processes. chemimpex.com |

| Material Science | To be used in the formulation of advanced materials, such as organic light-emitting diodes (OLEDs), potentially improving the efficiency and brightness of displays. chemimpex.com |

| Agricultural Chemicals | To explore its potential in creating new agrochemicals aimed at improving crop yield and pest resistance. chemimpex.com |

| Analytical Chemistry | To be used as a standard in various analytical methods due to its distinct chemical properties, thereby enhancing the accuracy of chemical analyses. chemimpex.com |

| Information sourced from Chem-Impex. chemimpex.com |

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-4-oxochromene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4FNO2/c11-7-1-2-9-8(3-7)10(13)6(4-12)5-14-9/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUKHLJHJAQNLJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)C(=CO2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380993 | |

| Record name | 3-Cyano-6-fluorochromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227202-21-3 | |

| Record name | 3-Cyano-6-fluorochromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Cyano 6 Fluorochromone and Analogous Chromones

Strategies for Chromone (B188151) Ring System Construction

The formation of the bicyclic chromone core is a cornerstone of flavonoid and isoflavonoid (B1168493) chemistry, with a rich history of synthetic development.

Classical Synthetic Approaches to Chromones

Traditional methods for chromone synthesis have been well-established for decades and are still widely employed due to their reliability. These approaches typically involve the cyclization of a C-acylated ortho-hydroxyacetophenone derivative.

One of the most common classical routes is the Baker-Venkataraman rearrangement . This reaction involves the base-catalyzed rearrangement of an O-acylated 2-hydroxyacetophenone (B1195853) to a 1-(2-hydroxyphenyl)-1,3-dione, which then undergoes acid-catalyzed cyclization to form the chromone ring.

Another fundamental method is the Claisen condensation of an ortho-hydroxyacetophenone with an ester. This reaction, also base-catalyzed, forms a β-diketone intermediate that can be cyclized under acidic conditions to yield the chromone structure.

Acid-catalyzed cyclization reactions are also prevalent. For instance, reacting phenolic compounds with β-ketoesters or their equivalents in the presence of a strong acid like sulfuric acid or polyphosphoric acid can directly lead to the formation of the chromone ring.

| Classical Method | Key Reactants | Catalyst/Conditions | Intermediate |

| Baker-Venkataraman Rearrangement | O-acylated 2-hydroxyacetophenone | Base (e.g., KOH), then Acid | 1-(2-hydroxyphenyl)-1,3-dione |

| Claisen Condensation | o-hydroxyacetophenone, Ester | Base (e.g., NaH, NaOEt) | β-diketone |

| Acid-Catalyzed Cyclization | Phenol, β-ketoester | Strong Acid (e.g., H₂SO₄) | Direct cyclization |

Advanced and Green Chemistry Methodologies for Chromone Synthesis

In recent years, the development of more efficient, environmentally friendly, and versatile methods for chromone synthesis has been a significant focus of research. These advanced methodologies often offer milder reaction conditions, higher yields, and broader substrate scope.

Metal-free synthesis has emerged as a prominent green chemistry approach. These reactions avoid the use of potentially toxic and expensive metal catalysts. For example, tandem reactions of ynones and methyl salicylates have been developed to produce 3-acyl chromones under transition-metal-free conditions. nih.gov Other metal-free approaches may utilize reagents like (diacetoxyiodo)benzene (B116549) (PIDA) or potassium persulfate (K₂S₂O₈) to mediate the cyclization. tandfonline.comorganic-chemistry.org

The use of nanomaterials as catalysts is another burgeoning area in green synthesis. Nanocatalysts offer high surface area-to-volume ratios, leading to enhanced catalytic activity and often allowing for easier catalyst recovery and reuse.

Microwave-assisted synthesis has also been successfully applied to the construction of the chromone ring. Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods.

| Advanced Methodology | Key Features | Examples of Catalysts/Reagents |

| Metal-Free Synthesis | Avoids transition metal catalysts, often milder conditions. | PIDA, K₂S₂O₈, KIO₃ tandfonline.comorganic-chemistry.orgnih.gov |

| Nanomaterials | High catalytic activity, recyclability. | Various metal-based nanoparticles. |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields. | Applicable to many classical and modern methods. |

Synthesis of 3-Cyanochromones and 6-Fluorochromones as Precursors

The synthesis of the target molecule, 3-cyano-6-fluorochromone, can be approached by first preparing chromone precursors bearing either the cyano group at the C-3 position or the fluorine atom at the C-6 position.

Introduction of the Cyano Group at the C-3 Position

The introduction of a cyano group at the C-3 position of the chromone ring is a key transformation. A highly efficient and direct method involves the conversion of a 3-formylchromone precursor. tandfonline.com The 3-formylchromone can be synthesized via the Vilsmeier-Haack reaction on the corresponding 2-hydroxyacetophenone. researchgate.net

The conversion of the 3-formyl group to a 3-cyano group can be achieved in a one-step reaction. This involves heating the 3-formylchromone with hydroxylamine (B1172632) hydrochloride in the presence of a catalyst such as sodium iodide in a suitable solvent like acetonitrile. tandfonline.com This method proceeds through the in-situ formation and subsequent dehydration of the corresponding aldoxime. This approach is advantageous as it avoids the isolation of the often poorly soluble aldoxime intermediate and circumvents the need for harsh acidic conditions typically used for aldoxime dehydration. tandfonline.com

Introduction of the Fluorine Atom at the C-6 Position

The introduction of a fluorine atom at the C-6 position of the chromone ring is typically achieved by starting with a pre-fluorinated precursor. A common and logical starting material is a 2-hydroxyacetophenone that already contains a fluorine atom at the desired position. For the synthesis of 6-fluorochromone (B11588) derivatives, 5-fluoro-2-hydroxyacetophenone is the key precursor.

The synthesis of 5-fluoro-2-hydroxyacetophenone itself can be accomplished through various routes. One patented method starts from p-aminophenol, which undergoes a series of transformations including acetylation, Fries rearrangement, hydrolysis, and a diazotization-fluorination sequence (Schiemann reaction or similar) to introduce the fluorine atom.

Once 5-fluoro-2-hydroxyacetophenone is obtained, it can be subjected to various chromone-forming reactions, such as the Vilsmeier-Haack reaction, to construct the 6-fluorochromone ring system. researchgate.net

Direct and Indirect Synthetic Routes to this compound

A direct and efficient synthetic route to this compound has been established, which logically combines the strategies for introducing the fluorine and cyano groups. This pathway can be considered a multi-step synthesis starting from a commercially available or readily synthesized fluorinated precursor.

The synthesis commences with 5-fluoro-2-hydroxyacetophenone . This precursor is subjected to the Vilsmeier-Haack reaction , which involves treatment with a formylating agent, typically a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This reaction accomplishes a double formylation followed by cyclization and dehydration to directly yield 6-fluorochromone-3-carboxaldehyde (also known as 6-fluoro-3-formylchromone). researchgate.netsemanticscholar.org

The final step is the conversion of the 3-formyl group to the 3-cyano group. As described previously, this is effectively achieved by reacting 6-fluorochromone-3-carboxaldehyde with hydroxylamine hydrochloride and sodium iodide in refluxing acetonitrile. tandfonline.com This one-pot conversion proceeds through the aldoxime intermediate, which is dehydrated in situ to afford the final product, This compound . tandfonline.com

One-Pot Synthetic Procedures for 3-Formylchromone Intermediates

3-Formylchromones are crucial precursors for the synthesis of 3-cyanochromones. The Vilsmeier-Haack reaction is a prominent and highly suitable one-pot method for synthesizing these intermediates. researchgate.net This reaction typically involves treating substituted 2-hydroxyacetophenones with a Vilsmeier reagent, which is a combination of dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or bis-(trichloromethyl) carbonate (BTC). researchgate.netresearchgate.net The process facilitates both the formylation at the 3-position and the cyclization to form the chromone ring in a single step. researchgate.net This approach is valued for its operational simplicity and efficiency in producing 4-oxo-4H-1-benzopyran-3-carboxaldehydes (3-formylchromones) from readily available starting materials. researchgate.netresearchgate.net

Table 1: Vilsmeier-Haack Synthesis of 3-Formylchromones

| Starting Material | Reagents | Product | Key Features |

| Substituted 2-hydroxyacetophenones | DMF, POCl₃ | Substituted 3-formylchromones | One-pot cyclization and formylation. researchgate.net |

| o-hydroxyacetophenone derivatives | BTC, DMF | 4-oxo-4H-1-benzopyran-3-carboxaldehydes | Efficient one-step synthesis. researchgate.net |

Specific Methods for this compound Synthesis

The direct synthesis of this compound typically proceeds from its corresponding 3-formyl precursor, 3-formyl-6-fluorochromone. A common and effective method for this conversion is the Knoevenagel condensation. thieme-connect.com In this reaction, the 3-formylchromone is reacted with a compound containing an active methylene (B1212753) group, such as cyanoacetic acid in the presence of a base like pyridine (B92270). thieme-connect.com This reaction forms an intermediate which, upon heating, can undergo subsequent transformations to yield the desired 3-cyanochromone (B1581749). For instance, the reaction of 3-formylchromone with cyanoacetic acid at elevated temperatures in pyridine leads to the formation of E-3-(chromon-3-yl)acrylonitrile. thieme-connect.com An alternative pathway involves converting the formyl group into an oxime using hydroxylamine, followed by dehydration to yield the nitrile (cyano) group.

Multicomponent Reactions Incorporating 3-Cyanochromones

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, minimizing waste and operational steps. frontiersin.orgorganic-chemistry.org 3-Cyanochromones serve as valuable substrates in such reactions. A notable example is the one-pot cascade reaction of 3-cyanochromones with α-isocyanoacetates. acs.org This reaction, catalyzed by silver carbonate (Ag₂CO₃), proceeds through a complex sequence involving a 1,2-addition, Michael reaction, cyclization, and tautomerization, ultimately yielding highly substituted 2-(1H-imidazol-1-yl)-4H-chromen-4-one derivatives. acs.org This process is remarkable for its high regioselectivity and the formation of five new bonds in a single pot. acs.org The electronic nature of substituents on the 3-cyanochromone can influence the reaction yields. acs.org

Table 2: Multicomponent Cascade Reaction of 3-Cyanochromones

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 3-Cyanochromone derivatives | α-Isocyanoacetates | Ag₂CO₃ | 2-(1H-imidazol-1-yl)-4H-chromen-4-one derivatives |

Data sourced from a study on the multicomponent cascade reaction of 3-cyanochromones. acs.org

Utilizing Specific Reagents and Catalytic Systems in this compound Synthesis

The synthesis of chromone derivatives is often enhanced by the use of specific reagents and catalysts that can activate substrates, improve yields, and control selectivity.

Application of Me₃SiOTf in Chromone Synthesis

Trimethylsilyl trifluoromethanesulfonate (B1224126) (Me₃SiOTf or TMSOTf) is a powerful Lewis acid used to activate carbonyl compounds. In the context of chromone synthesis, Me₃SiOTf can be used to activate 3-formylchromone for subsequent condensation reactions. thieme-connect.com Treatment of 3-formylchromone with Me₃SiOTf converts it into a highly reactive 4-siloxypyrylium salt intermediate. thieme-connect.com This activation facilitates condensation with otherwise less reactive nucleophiles, such as esters, to produce functionalized acrylates. The stoichiometry of the base used, like 2,6-lutidine, can be adjusted to control the reaction outcome and achieve high yields. thieme-connect.com

Phosphine-Catalyzed Reactions with Chromone Derivatives

Nucleophilic phosphine (B1218219) catalysis is a versatile tool in organic synthesis. The core principle involves the initial nucleophilic addition of a tertiary phosphine to an electrophilic starting material, creating a reactive zwitterionic intermediate under mild conditions. nih.gov Chromone derivatives, particularly those with electron-withdrawing groups, possess electrophilic carbon-carbon double bonds (the C2-C3 bond), making them suitable substrates for phosphine-catalyzed reactions. This catalytic strategy can be employed to initiate various transformations, such as annulations or Michael additions, by generating a reactive intermediate that can then engage with other reaction partners. nih.gov

Use of N,N-Dimethyl Enaminones in Functionalized Chromone Construction

N,N-Dimethyl enaminones are recognized as highly versatile and reliable building blocks in organic synthesis due to the presence of an electron-donating amino group and an electron-withdrawing carbonyl group across a C=C double bond. researchgate.netsci-hub.se The dimethylamine (B145610) group acts as a good leaving group, facilitating a range of chemical transformations. thieme-connect.com These properties make them excellent synthons for constructing diverse heterocyclic scaffolds, including functionalized chromones. researchgate.netthieme-connect.com By reacting N,N-dimethyl enaminones with appropriate reaction partners, chemists can assemble the chromone core through various cyclization strategies, making them a valuable tool in the synthesis of complex chromone derivatives. sci-hub.se

Synthetic Yield Optimization and Scalability Considerations for this compound

The efficient synthesis of this compound is predicated on a two-step approach starting from a readily available precursor, 2'-hydroxy-5'-fluoroacetophenone. The first step involves the formation of the chromone ring system with a formyl group at the 3-position, which is then converted to the target cyano group in the second step.

Step 1: Vilsmeier-Haack Reaction for 6-Fluoro-3-formylchromone (B1211313)

The most common and effective method for the synthesis of 3-formylchromones is the Vilsmeier-Haack reaction. researchgate.netsciforum.net This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group and concurrently effect cyclization of a 2'-hydroxyacetophenone (B8834) derivative. researchgate.netchemistrysteps.comwikipedia.org

In the context of this compound synthesis, the starting material is 2'-hydroxy-5'-fluoroacetophenone. The reaction proceeds via a double formylation followed by cycloaddition and dehydration to yield 6-fluoro-3-formylchromone. researchgate.net

Reaction Scheme: 2'-hydroxy-5'-fluoroacetophenone + DMF/POCl₃ → 6-Fluoro-3-formylchromone

Step 2: Conversion of 3-Formyl to 3-Cyano Group

With the 6-fluoro-3-formylchromone intermediate in hand, the next step is the conversion of the aldehyde functionality to a nitrile. A highly efficient, one-step method has been developed for this transformation. tandfonline.com This process involves reacting the 3-formylchromone with hydroxylamine hydrochloride in the presence of sodium iodide in refluxing acetonitrile. tandfonline.com This method is advantageous as it avoids the isolation of the intermediate aldoxime and proceeds in good yields. tandfonline.com

Reaction Scheme: 6-Fluoro-3-formylchromone + NH₂OH·HCl/NaI in CH₃CN → this compound

Synthetic Yield Optimization

Optimizing the yield for this synthetic sequence involves careful control of reaction parameters in both steps.

For the Vilsmeier-Haack reaction , several factors can be fine-tuned:

Reagent Stoichiometry: The molar ratio of DMF and POCl₃ to the 2'-hydroxy-5'-fluoroacetophenone is critical. An excess of the Vilsmeier reagent is typically used to ensure complete conversion.

Temperature Control: The formation of the Vilsmeier reagent is an exothermic process and is usually performed at low temperatures (0-10 °C). The subsequent reaction with the acetophenone (B1666503) derivative may require heating to drive the reaction to completion. The optimal temperature profile needs to be determined empirically.

Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of byproducts.

For the conversion of the formyl to the cyano group , optimization strategies include:

Solvent: Acetonitrile is reported as an effective solvent due to its dipolar nature, which facilitates the in-situ dehydration of the oxime intermediate. tandfonline.com

Catalyst/Reagent Concentration: The amounts of hydroxylamine hydrochloride and sodium iodide should be optimized to ensure efficient conversion without leading to purification challenges.

Reflux Time: The reaction is typically carried out under reflux. The optimal reflux time should be established to maximize the yield of the desired this compound.

Below is a hypothetical data table illustrating the effect of varying reaction conditions on the yield of the two steps, based on general principles of organic synthesis.

Table 1: Hypothetical Yield Optimization for the Synthesis of this compound

| Step | Variable Parameter | Condition A | Yield (%) | Condition B | Yield (%) |

| 1: Vilsmeier-Haack | Temperature | 50 °C | 75 | 70 °C | 85 |

| DMF/POCl₃ ratio | 3:1 | 78 | 4:1 | 88 | |

| 2: Cyanation | Reflux Time | 2 hours | 80 | 4 hours | 92 |

| Solvent | Acetonitrile | 90 | Dioxane | 75 |

Scalability Considerations

Transitioning the synthesis of this compound from a laboratory scale to a larger industrial scale introduces several challenges that need to be addressed:

Heat Management: The Vilsmeier-Haack reaction is exothermic, particularly during the formation of the Vilsmeier reagent. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions and ensure safety. This may require the use of jacketed reactors with precise temperature control.

Reagent Handling: Phosphorus oxychloride is a corrosive and moisture-sensitive reagent that requires specialized handling procedures and equipment, especially when used in large quantities.

Work-up and Purification: The work-up procedure for the Vilsmeier-Haack reaction often involves quenching with ice water, which can be challenging to manage on a large scale. The purification of the final product, likely through recrystallization or column chromatography, needs to be optimized for efficiency and solvent consumption at an industrial scale.

Process Safety: A thorough hazard and operability (HAZOP) study should be conducted to identify and mitigate potential safety risks associated with the reagents, reaction conditions, and equipment used in the scaled-up process.

Chemical Reactivity and Transformation Pathways of 3 Cyano 6 Fluorochromone

Reactions Involving the Cyano Group at C-3

The cyano group at the C-3 position is a versatile functional handle that can undergo a variety of chemical transformations, providing access to a range of other functional groups and heterocyclic systems.

The hydrolysis of the nitrile group in 3-Cyano-6-fluorochromone would be expected to proceed under either acidic or basic conditions to yield the corresponding carboxylic acid or amide. libretexts.orgorganicchemistrytutor.comyoutube.com This two-step hydrolysis first forms an amide intermediate, which can then be further hydrolyzed to a carboxylic acid. libretexts.orgorganicchemistrytutor.com

Table 1: Expected Products of this compound Nitrile Hydrolysis

| Reaction Conditions | Intermediate Product | Final Product |

| Mild Basic Conditions | 6-Fluoro-4-oxo-4H-chromene-3-carboxamide | Not typically formed |

| Harsh Basic Conditions | 6-Fluoro-4-oxo-4H-chromene-3-carboxamide | 6-Fluoro-4-oxo-4H-chromene-3-carboxylic acid (as carboxylate salt) |

| Acidic Conditions | 6-Fluoro-4-oxo-4H-chromene-3-carboxamide | 6-Fluoro-4-oxo-4H-chromene-3-carboxylic acid |

The presence of the fluorine atom at the 6-position is unlikely to significantly hinder this reaction, although it may have a minor electronic effect on the reactivity of the cyano group. The resulting carboxylic acid and amide are valuable intermediates for further functionalization, allowing for the synthesis of a wide array of derivatives. For example, the carboxylic acid could be converted to esters, acid chlorides, or other carbonyl compounds, while the amide could be used in various coupling reactions.

The electrophilic carbon atom of the cyano group in this compound is susceptible to attack by nucleophiles. This reactivity is a cornerstone of many synthetic transformations involving 3-cyanochromones. While the primary site of nucleophilic attack on the chromone (B188151) ring is often the C2 position, leading to ring-opening reactions, the cyano group can also be directly involved in subsequent cyclization or transformation steps.

For instance, reactions of 3-cyanochromones with binucleophiles can lead to the formation of new heterocyclic rings fused to the chromone system. The specific reaction pathway and the final product are highly dependent on the nature of the nucleophile and the reaction conditions.

Table 2: Examples of Reactions of 3-Cyanochromone (B1581749) with Nucleophiles (as a model for this compound)

| Nucleophile | Reaction Conditions | Product Type |

| Malononitrile anion | DBU, ethanol, reflux | Chromenopyridine |

| Hydrazine (B178648) hydrate | Acetic acid, reflux | 1-Phenylchromeno[4,3-c]pyrazol-4(1H)-one |

| Primary aromatic amines | Varies | 2-Amino-3-(aryliminomethyl)chromones or Z- and E-3-anilino-2-salicyloylacrylonitriles |

These examples with 3-cyanochromone suggest that this compound would undergo similar transformations, with the 6-fluoro substituent potentially influencing the reaction rates and yields due to its electronic effects. The cyano group's ability to participate in these diverse reactions underscores its importance as a key functional group for the elaboration of the this compound scaffold.

Transformations Involving the Fluorine Atom at C-6

The presence of a fluorine atom at the C-6 position of the 3-cyanochromone scaffold introduces unique reactivity patterns, particularly concerning the aromatic benzene (B151609) ring portion of the molecule. Its strong electronegativity significantly influences the electron distribution and susceptibility of the ring to certain reaction types.

Fluorine's Impact on Aromatic Reactivity

The fluorine atom exerts a powerful electron-withdrawing inductive effect (-I effect) on the aromatic ring. This effect, stemming from fluorine's high electronegativity, decreases the electron density of the benzene ring. nih.gov Consequently, the ring is deactivated towards electrophilic aromatic substitution reactions, which are favored by electron-donating groups that stabilize the cationic intermediate (arenium ion). libretexts.orgpressbooks.pub

Conversely, this decrease in electron density activates the aromatic ring for nucleophilic aromatic substitution (SNAr). libretexts.orgpressbooks.pub The electron-withdrawing nature of both the fluorine atom and the cyano group at the C-3 position makes the aromatic core electron-deficient and thus more susceptible to attack by nucleophiles. libretexts.org This electronic characteristic is a cornerstone of the reactivity of this compound, steering its transformation pathways towards reactions with electron-rich species.

Potential for Nucleophilic Aromatic Substitution

The generally accepted mechanism for SNAr is a two-step addition-elimination process. pressbooks.pub First, the nucleophile attacks the carbon atom bearing the leaving group (C-6), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. pressbooks.pub The electron-withdrawing groups, particularly those at positions ortho and para to the site of attack, are crucial for stabilizing this carbanion intermediate. libretexts.orgpressbooks.pub In the second step, the leaving group (fluoride) is eliminated, and the aromaticity of the ring is restored. youtube.com While this two-step pathway is common, some SNAr reactions may also proceed through a concerted mechanism. nih.gov

The table below outlines potential SNAr reactions for this compound with various nucleophiles.

| Nucleophile (Nu⁻) | Reagent Example | Potential Product (at C-6) |

| Hydroxide | Sodium Hydroxide (NaOH) | 3-Cyano-6-hydroxychromone |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 3-Cyano-6-methoxychromone |

| Amine | Ammonia (NH₃) | 3-Cyano-6-aminochromone |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 3-Cyano-6-(phenylthio)chromone |

Pyranone Ring Opening and Rearrangement Reactions

The γ-pyrone ring of the chromone system is also a site of significant reactivity, particularly when activated by an electron-withdrawing group at the C-3 position.

Nucleophilic Addition Mechanisms Leading to Chromanone Derivatives

The presence of the electron-withdrawing cyano group at the C-3 position critically alters the chemical reactivity of the γ-pyrone ring, making it highly susceptible to nucleophilic attack. researchgate.net The reaction is typically initiated by a nucleophilic 1,4-attack, with the nucleophile adding to the C-2 position. researchgate.net This addition disrupts the conjugated system and leads to the opening of the pyrone ring. researchgate.net

This ring-opening event is a pivotal step that can lead to a variety of subsequent transformations. Depending on the nucleophile and the reaction conditions, the open-chain intermediate can potentially recyclize. While direct formation of a stable chromanone derivative is one possibility, the initial nucleophilic addition and ring scission are the key mechanistic steps that unlock diverse transformation pathways. researchgate.net

Domino Reactions and Fragmentation Pathways

The intermediate formed from the initial nucleophilic attack and pyrone ring opening is often not isolated but proceeds through further transformations in a cascade or domino sequence. researchgate.net These subsequent reactions can involve rearrangements, fragmentations, or cyclizations, leading to the synthesis of more complex heterocyclic systems. researchgate.net

For instance, studies on the closely related 6-methylchromone-3-carbonitrile show that its reaction with certain nitrogen nucleophiles results in unexpected and complex products like chromeno[4,3-b]pyridines. researchgate.net This indicates that the initial ring-opening event triggers a cascade of bond-forming and bond-breaking events. Similarly, the thermal rearrangement of related 6-halopyrones involves a tandem process of electrocyclic ring opening and closure, highlighting the propensity of these systems to undergo profound structural changes. researchgate.net

Condensation Reactions and Heterocycle Annulation involving this compound Precursors

This compound is a valuable precursor for building more elaborate heterocyclic architectures through reactions that involve both the pyrone ring and the cyano group. researchgate.net

These transformations often occur with binucleophilic reagents, such as hydrazine derivatives or compounds containing an active methylene (B1212753) group adjacent to a primary amine. The reaction is typically initiated by the nucleophilic attack at C-2, leading to the opening of the pyrone ring as previously described. researchgate.net However, in a subsequent step, the second nucleophilic center of the reagent can react with the cyano group. researchgate.net This intramolecular cyclization, or condensation, results in the formation of a new heterocyclic ring fused to the original chromone framework, a process known as heterocycle annulation.

Research on 6-methylchromone-3-carbonitrile has demonstrated that reactions with nucleophiles like 3-amino-1,2,4-triazole and 2-aminobenzimidazole (B67599) proceed through this pyrone ring-opening/cycloaddition pathway to yield a variety of fused heterocyclic systems. researchgate.net This strategy allows for the transformation of the relatively simple chromone scaffold into complex, polycyclic molecules in a single synthetic operation.

The table below presents examples of heterocycle annulation based on the reactivity of analogous 3-cyanochromones.

| Reagent | Intermediate Step | Final Heterocyclic System |

| 3-Amino-1,2,4-triazole | Ring opening followed by cycloaddition onto the nitrile function | Fused triazolopyrimidine derivative |

| 2-Aminobenzimidazole | Ring opening followed by cycloaddition onto the nitrile function | Fused benzimidazopyrimidine derivative |

| Hydrazine Hydrate | Ring opening followed by condensation with the cyano group | Pyrazolyl derivative |

Structural Characterization and Spectroscopic Analysis of 3 Cyano 6 Fluorochromone

Advanced Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopy provides an in-depth view of the molecular framework by probing the interactions of molecules with electromagnetic radiation. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable for characterizing the connectivity, functional groups, and electronic nature of 3-Cyano-6-fluorochromone.

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. While specific experimental data for this compound is not widely published, the expected chemical shifts and coupling patterns can be predicted based on its structure and data from analogous compounds.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and heterocyclic protons. The proton at the C2 position should appear as a singlet in the downfield region. The three protons on the fluorinated benzene (B151609) ring will exhibit a more complex splitting pattern due to both proton-proton (H-H) and proton-fluorine (H-F) couplings, resulting in doublets or doublets of doublets.

¹³C NMR: The carbon NMR spectrum would provide key information on the carbon skeleton. Characteristic signals would include the low-field resonance of the carbonyl carbon (C4), the quaternary carbon attached to the cyano group (C3), and the cyano carbon itself. The carbons of the benzene ring would show distinct signals, with their chemical shifts influenced by the electron-withdrawing fluorine atom.

¹⁹F NMR: The fluorine NMR spectrum would display a single primary resonance for the fluorine atom at the C6 position. The fine structure of this signal would be influenced by coupling to adjacent aromatic protons.

Table 1: Predicted NMR Data for this compound This table is generated based on typical chemical shift values for similar functional groups and structures.

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | H-2 | ~8.5-9.0 | Singlet (s) |

| ¹H | Aromatic (H-5, H-7, H-8) | ~7.5-8.2 | Multiplets (m) |

| ¹³C | C=O (C4) | ~175 | Singlet |

| ¹³C | C-CN (C3) | ~110-120 | Singlet |

| ¹³C | -C≡N | ~115-120 | Singlet |

| ¹³C | C-F (C6) | ~160-165 (with C-F coupling) | Doublet |

| ¹⁹F | C6-F | ~ -110 to -120 | Multiplet |

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule. For this compound, these methods would confirm the presence of its key structural motifs.

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) group stretching vibration, typically appearing in the range of 1650-1700 cm⁻¹. Another key feature would be the sharp, medium-intensity absorption from the cyano (C≡N) group stretch, found around 2200-2240 cm⁻¹. sharif.edumdpi.com Aromatic C-H and C=C stretching vibrations, as well as the C-F stretching band, would also be present.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C≡N stretch is typically a strong and sharp band in the Raman spectrum. The symmetric vibrations of the aromatic rings are also often more prominent in Raman than in IR spectroscopy.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Cyano (-C≡N) | Stretching | 2200 - 2240 | Medium, Sharp (IR); Strong (Raman) |

| Carbonyl (C=O) | Stretching | 1650 - 1700 | Strong, Sharp (IR) |

| Aromatic (C=C) | Stretching | 1450 - 1600 | Variable |

| Aryl Ether (C-O-C) | Stretching | 1200 - 1270 | Strong |

| Carbon-Fluorine (C-F) | Stretching | 1100 - 1250 | Strong |

UV-Vis spectroscopy probes the electronic transitions within a molecule. The chromone (B188151) core of this compound is a conjugated system, which gives rise to characteristic absorptions in the UV-Vis range. The spectrum would be expected to show absorptions resulting from π→π* transitions associated with the aromatic and pyranone rings, and potentially a weaker n→π* transition associated with the carbonyl group's non-bonding electrons. The exact absorption maxima (λmax) would be influenced by the solvent polarity and the electronic effects of the fluoro and cyano substituents.

X-ray Crystallography and Solid-State Structural Studies

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

While a solved crystal structure for this compound is not publicly available, the structure of the closely related analog, 6-fluoro-4-oxo-4H-chromene-3-carbaldehyde, offers significant insight. nih.govresearchgate.net In this analog, the formyl group (-CHO) replaces the cyano group (-CN) at the C3 position.

The crystallographic data for this analog reveals that the chromone ring system is essentially planar. nih.govresearchgate.net Molecules in the crystal are linked through C—H···O hydrogen bonds and π–π stacking interactions between the chromone units. nih.gov The substitution of the formyl group with a cyano group would likely result in similar planarity and packing motifs, although the linear geometry and electronic nature of the cyano group might alter the specific intermolecular contacts and unit cell dimensions.

Table 3: Crystal Data for the Analog Compound 6-fluoro-4-oxo-4H-chromene-3-carbaldehyde nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₅FO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.8530 (19) |

| b (Å) | 5.6020 (17) |

| c (Å) | 17.987 (5) |

| β (°) | 95.09 (2) |

| Volume (ų) | 788.2 (4) |

| Z | 4 |

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. mdpi.com By mapping properties onto this unique molecular surface, one can gain a deeper understanding of the forces that direct crystal packing.

For chromone derivatives, Hirshfeld analysis typically reveals the importance of H···H, O···H, and C···H contacts, which represent van der Waals forces and hydrogen bonds, respectively. mdpi.comresearchgate.net In the case of this compound, several key interactions would be expected:

O···H and N···H contacts: The carbonyl oxygen and the nitrogen of the cyano group can act as hydrogen bond acceptors, forming C—H···O and C—H···N interactions that are crucial for stabilizing the crystal structure.

F···H contacts: The fluorine atom can also participate in weak hydrogen bonding, contributing to the supramolecular assembly.

π-π stacking: The planar chromone ring system is expected to engage in π-π stacking interactions, a common feature in the crystal structures of aromatic compounds. nih.gov

Table 4: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound This table is generated based on analyses of similar chromone structures. mdpi.comresearchgate.net

| Contact Type | Description | Predicted Contribution |

|---|---|---|

| H···H | Van der Waals forces | Major |

| O···H/H···O | C-H···O hydrogen bonds | Significant |

| C···H/H···C | Weak van der Waals / π interactions | Significant |

| F···H/H···F | C-H···F hydrogen bonds | Moderate |

| N···H/H···N | C-H···N hydrogen bonds | Moderate |

| C···C | π-π stacking interactions | Minor to Moderate |

Biological and Pharmacological Research Applications of 3 Cyano 6 Fluorochromone and Its Derivatives

Research into Anticancer Activities and Mechanisms

The quest for novel anticancer agents has led researchers to explore various synthetic heterocyclic compounds, including fluorinated chromone (B188151) derivatives. These molecules have been investigated for their ability to interfere with critical cellular processes essential for cancer cell proliferation and survival.

Modulation of Topoisomerase Activity by Fluorochromone Derivatives

Topoisomerases are vital enzymes that regulate the topology of DNA during replication, transcription, and repair. Their inhibition is a clinically validated strategy for cancer chemotherapy. Research has shown that derivatives of the chromone nucleus are promising as topoisomerase inhibitors. mdpi.com For instance, a series of novel 6-chloro- and 6-fluorochromone (B11588) derivatives have been synthesized and evaluated as potential topoisomerase inhibitor anticancer agents. These compounds demonstrated promising activity in both in vitro and in vivo test systems, suggesting they could serve as valuable leads for further drug design.

Derivatives of 2-amino-3-cyano-4H-chromenes, which share structural similarities, have also been identified as promising inhibitors of topoisomerase enzymes, which are crucial for the growth of cancer cells. mdpi.com The mechanism often involves the stabilization of the enzyme-DNA cleavage complex, which ultimately leads to double-strand breaks in the DNA and triggers apoptosis in cancer cells.

Table 1: Research on Topoisomerase Inhibition by Chromone Derivatives

| Compound Class | Research Model | Key Findings |

|---|---|---|

| 6-Fluoro-/6-Chloro-chromone derivatives | Ehrlich Ascites Carcinoma (EAC) cells | Displayed promising anticancer activity as potential topoisomerase inhibitors. |

Inhibition of Phosphoinositide 3-Kinase (PI3K) Signaling Pathways

The Phosphoinositide 3-Kinase (PI3K) signaling pathway is a central regulator of cell growth, proliferation, survival, and motility. Its aberrant activation is a common feature in many human cancers, making it a prime target for therapeutic intervention. While the chromone scaffold has been explored in the context of PI3K inhibition in broader chemical libraries, specific studies focusing directly on 3-Cyano-6-fluorochromone as a PI3K inhibitor are not extensively detailed in the current body of literature. The development of chromone-based derivatives as selective PI3K inhibitors remains an area of potential future research, given the pathway's critical role in oncology.

Cytotoxic Effects on Cancer Cell Lines (Research Models)

The direct cytotoxic effect of novel chemical entities on cancer cells is a fundamental aspect of anticancer drug discovery. Several studies have demonstrated the potent in vitro cytotoxicity of fluorinated and cyano-substituted chromone derivatives against various human cancer cell lines.

For example, certain fluorinated chromone-3-esters have been assessed for their cytotoxic effects against the HL-60 and NALM-6 leukemia cell lines. researchgate.net Furthermore, a series of synthesized 2-amino-3-cyano-4H-chromenes were tested for anticancer activity, with some derivatives showing higher potency than the conventional chemotherapy drug cisplatin (B142131) in specific cell lines. mdpi.com

Table 2: Cytotoxic Effects of this compound Derivatives on Cancer Cell Lines

| Compound Class | Cancer Cell Line | Cell Type | Key Findings |

|---|---|---|---|

| Fluorinated chromone-3-ester derivatives | HL-60, NALM-6 | Leukemia | Demonstrated cytotoxic effects on leukemia cell lines. researchgate.net |

| 2-Amino-3-cyano-4H-chromenes | SK-LU-1 | Lung Cancer | Certain derivatives were more active than cisplatin. mdpi.com |

Antimicrobial Research: Antibacterial and Antifungal Investigations

The rise of antimicrobial resistance necessitates the urgent discovery of new chemical scaffolds with novel mechanisms of action. Chromone derivatives, including those with cyano and fluoro substitutions, have been a subject of interest in this field. Studies have shown that the presence of a fluorine atom on the chromone ring can enhance activity. researchgate.net For instance, fluorine-containing chromone-tetrazole hybrids have demonstrated antibacterial activity against Pseudomonas aeruginosa. researchgate.net

Similarly, 2-amino-3-cyano-4H-chromene derivatives have been evaluated for their broad-spectrum antimicrobial activity against Gram-positive (Staphylococcus aureus), Gram-negative (Escherichia coli), and fungal pathogens (Candida albicans, Fusarium oxysporum). nanobioletters.com Related 3-cyanocoumarin (B81025) derivatives also showed specific activity against Gram-positive organisms and yeast. nih.gov

Studies on Antimicrobial Mechanisms of Action

The antibacterial action of compounds structurally related to fluorochromones, such as the widely used fluoroquinolone antibiotics, involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication, repair, and recombination. By targeting these enzymes, the compounds disrupt vital cellular processes, leading to bacterial cell death.

In the context of antifungal activity, one proposed mechanism for chromene derivatives is the inhibition of lanosterol (B1674476) 14α-demethylase. mdpi.com This enzyme is a key component of the fungal ergosterol (B1671047) biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane. Inhibition of this enzyme disrupts membrane structure and function, leading to fungal cell death.

Table 3: Investigated Antimicrobial Mechanisms of Chromone and Related Derivatives

| Compound Class | Proposed Mechanism of Action | Target Organism Type |

|---|---|---|

| Fluoroquinolones (Related) | Inhibition of DNA gyrase and topoisomerase IV | Bacteria |

| 2-Amino-3-cyano-4H-chromenes | Inhibition of lanosterol 14α-demethylase | Fungi mdpi.com |

Antiviral Research Potential of Chromone Derivatives

The chromone skeleton is a versatile scaffold that has also been explored for the development of antiviral agents. Research has demonstrated that fluorinated derivatives of chromones and related structures (chromanones) possess significant antiviral properties, particularly against influenza viruses. nih.govresearchgate.net

A comprehensive study of fluorinated 2-arylchroman-4-ones tested a large series of compounds for their activity against the influenza A virus. nih.gov One of the most potent compounds identified was 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one, which showed high activity against influenza A/Puerto Rico/8/34 (H1N1) and was also active against other distinct strains, including A(H5N2) and influenza B. nih.gov This suggests that the fluorinated chromone scaffold is a promising starting point for the development of new anti-influenza therapeutics. nih.gov

Table 4: Antiviral Activity of Fluorinated Chromone Derivatives

| Compound | Virus Strain(s) | Research Model | Key Findings |

|---|---|---|---|

| 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one | Influenza A (H1N1), Influenza A (H5N2), Influenza B | MDCK cell line | Exhibited the greatest activity against H1N1 (IC₅₀ = 6 μM) and was also active against H5N2 and Influenza B. nih.gov |

Anti-inflammatory Research and Immunomodulatory Effects

The chromone scaffold is a well-established pharmacophore in the development of new anti-inflammatory agents. While direct studies on the anti-inflammatory properties of this compound are not extensively documented in publicly available research, the broader class of chromone derivatives has demonstrated significant potential in modulating inflammatory pathways. Research into structurally related compounds suggests that the 6-fluoro substitution and the 3-cyano group could play a role in enhancing anti-inflammatory activity.

Derivatives of chromones are recognized for their capacity to inhibit the production of pro-inflammatory mediators. For instance, certain chromone derivatives have been shown to suppress the activation of signaling pathways pivotal to the inflammatory response. The core structure serves as a versatile template for synthesizing compounds with potential therapeutic applications in inflammatory diseases. The introduction of a fluorine atom at the C-6 position is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity to biological targets, which could translate to enhanced anti-inflammatory effects.

Furthermore, the immunomodulatory effects of chromone derivatives have been explored, with some analogues showing the ability to influence cytokine production and immune cell function. The potential for this compound and its derivatives in this area remains a subject for future investigation to elucidate specific mechanisms and therapeutic applications.

Enzyme Inhibition Studies of this compound Analogues

The structural features of this compound make it an attractive scaffold for the design of various enzyme inhibitors. The electron-withdrawing nature of the cyano and fluoro groups can influence the electronic properties of the chromone ring system, potentially enhancing interactions with enzyme active sites.

Alpha-Glucosidase Inhibition

Alpha-glucosidase inhibitors are a class of oral anti-diabetic drugs that work by preventing the digestion of carbohydrates. The inhibition of this enzyme delays glucose absorption and helps to control postprandial hyperglycemia. Numerous studies have highlighted the potential of chromone derivatives as effective alpha-glucosidase inhibitors.

A novel series of chromone-isatin derivatives has been synthesized and evaluated for their inhibitory activity against yeast α-glucosidase. The results indicated that all tested compounds displayed potent to excellent inhibitory activity, with IC50 values ranging from 3.18 ± 0.12 to 16.59 ± 0.17 μM, which is significantly more potent than the standard drug acarbose (B1664774) (IC50 = 817.38 ± 6.27 μM) nih.gov. The most active compound in this series featured a hydroxyl group at the 7-position of the chromone ring and a 4-bromobenzyl group on the isatin (B1672199) nitrogen nih.gov. Another study on chromone derivatives isolated from the marine fungus Penicillium thomii also revealed remarkable inhibition against α-glucosidase, with IC50 values for some compounds being more potent than acarbose mdpi.com. These findings suggest that the chromone scaffold is a promising starting point for developing new α-glucosidase inhibitors, and analogues of this compound could exhibit significant activity.

Table 1: α-Glucosidase Inhibitory Activity of Selected Chromone Derivatives

| Compound Class | Specific Derivative Example | IC50 (μM) | Reference |

|---|---|---|---|

| Chromone-isatin derivatives | Compound 6j | 3.18 ± 0.12 | nih.gov |

| Chromone derivatives from P. thomii | Penithochromone A | 268 | mdpi.com |

| Standard | Acarbose | 817.38 ± 6.27 | nih.gov |

Acetylcholinesterase (AChE) and Human Carbonic Anhydrase (hCA) Inhibition

Acetylcholinesterase (AChE) Inhibition: AChE is a key enzyme in the cholinergic nervous system, and its inhibition is a primary therapeutic strategy for Alzheimer's disease. The chromone nucleus has been identified as a valuable scaffold for designing AChE inhibitors. A study investigating minimally substituted chromones demonstrated that 3-cyanochromone (B1581749) (CyC) is a potent AChE inhibitor with an IC50 value of 85.12 ± 6.70 nM. This potency is comparable to the FDA-approved drug Donepezil (IC50 = 74.13 ± 8.30 nM) nih.gov. The study suggested that the planar nitrile group in 3-cyanochromone facilitates stacking interactions within the enzyme's active site, contributing to its high inhibitory efficacy nih.gov. This indicates a strong potential for this compound derivatives in the context of neurodegenerative disease research.

Table 2: Acetylcholinesterase Inhibitory Activity of 3-Cyanochromone

| Compound | IC50 (nM) | Reference |

|---|---|---|

| 3-Cyanochromone (CyC) | 85.12 ± 6.70 | nih.gov |

| Donepezil (Standard) | 74.13 ± 8.30 | nih.gov |

Human Carbonic Anhydrase (hCA) Inhibition: Human carbonic anhydrases are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. Research has shown that chromone-containing sulfonamides are effective inhibitors of several hCA isoforms. Notably, compounds derived from 6-fluoro-3-formylchromones were found to be the most active in a series of synthesized bovine carbonic anhydrase (bCA) inhibitors, with IC50 values ranging from 4.31 ± 0.001 to 29.12 ± 0.008 μM nih.gov. Another study on sulfonamide derivatives of substituted 3-formylchromones reported effective inhibition against human isoforms hCA I, II, and VI, with inhibition constants (Ki) in the micromolar to sub-micromolar range tandfonline.com. These findings strongly suggest that derivatives of this compound, particularly those incorporating a sulfonamide moiety, could be potent hCA inhibitors.

Table 3: Carbonic Anhydrase Inhibitory Activity of Chromone Derivatives

| Isoform | Compound Class | Inhibition Data | Reference |

|---|---|---|---|

| bCA | 6-fluoro-3-formylchromone (B1211313) derivatives | IC50: 4.31 - 29.12 μM | nih.gov |

| hCA I, II, VI | 3-formylchromone sulfonamide derivatives | Ki: 0.228 - 118 μM | tandfonline.com |

Monoamine Oxidase-B (MAO-B) Inhibition

Monoamine oxidase-B is a crucial enzyme in the metabolism of neurotransmitters, and its inhibition is a validated strategy for the treatment of neurodegenerative disorders like Parkinson's disease. The chromone scaffold has been extensively explored for the development of MAO-B inhibitors.

Studies have consistently shown that chromone derivatives substituted at the C6 position are potent and selective reversible inhibitors of MAO-B. A series of C6-alkyloxy substituted chromones exhibited IC50 values in the low nanomolar range (2-76 nM) for MAO-B inhibition nih.gov. The selectivity for MAO-B over MAO-A was also significant nih.gov. Further structure-activity relationship (SAR) studies have confirmed that substitutions at the C6 and C7 positions of the chromone ring are favorable for high MAO-B inhibitory activity, while substitution at the C5 position diminishes it mdpi.comresearchgate.net. The 6-fluoro substitution in this compound aligns perfectly with these findings, making its derivatives highly promising candidates for potent and selective MAO-B inhibitors.

Table 4: MAO-B Inhibitory Activity of C6-Substituted Chromone Derivatives

| Compound Class | IC50 Range (nM) | Selectivity | Reference |

|---|---|---|---|

| C6-alkyloxy substituted chromones | 2 - 76 | Selective for MAO-B | nih.gov |

| C6-benzyloxy substituted chromones | e.g., 35 | Selective for MAO-B | mdpi.com |

Development of Fluorescent Probes and Dyes for Biological Imaging Research

The inherent fluorescent properties of the chromone core make it an excellent platform for the development of fluorescent probes and dyes for biological imaging. This compound, with its specific substitutions, is utilized in the creation of fluorescent probes that allow researchers to visualize cellular processes with high precision chemimpex.comchemimpex.com.

The strong fluorescence and reactivity of this compound make it a valuable building block in medicinal and organic chemistry for these applications chemimpex.com. Researchers have successfully developed chromone-based fluorescent probes for the selective and sensitive detection of biologically important species. For example, a novel fluorescent probe based on the chromone fluorophore was developed for imaging hydrogen sulfide (B99878) (H2S) in living cells rsc.org. Another structurally simple chromone-based fluorescent probe was designed for the selective detection of Fe³⁺ ions in living cells, demonstrating the versatility of this scaffold in creating tools for cellular imaging nih.gov. These examples underscore the potential of this compound and its derivatives in advancing biological imaging research.

Research on Other Biological Activities and Mechanistic Insights

Beyond the applications already discussed, derivatives of this compound have been investigated for other biological activities, most notably in the field of oncology.

Research has focused on the design and synthesis of novel 6-fluoro-chromone derivatives as potential anticancer agents. One study synthesized a series of 6-fluoro-2,7-di-substituted-3-formylchromones and evaluated their in vitro activity against Ehrlich ascites carcinoma (EAC) cells nih.govmanipal.edu. These compounds displayed promising anticancer activity, suggesting their potential as leads for the development of new topoisomerase inhibitors nih.govmanipal.edu. The mechanism of action for many anticancer chromones is believed to involve the inhibition of enzymes crucial for cancer cell proliferation, such as topoisomerases.

Additionally, other chromone derivatives have been evaluated for their anticancer mechanisms in colorectal cancer, where they were found to exhibit antiproliferative activity with IC50 values in the 10 to 30 μM range, acting through the generation of oxidative stress mdpi.com. The diverse biological activities of the chromone scaffold highlight the potential of this compound as a versatile starting point for the discovery of new therapeutic agents.

Modulation of Mitochondrial Complex III Activity

Currently, there is a lack of specific research data on the direct modulatory effects of this compound on mitochondrial complex III activity. While the broader class of chromone derivatives has been a subject of interest in medicinal chemistry for various biological activities, dedicated studies investigating the interaction of this particular fluorinated chromone with the mitochondrial electron transport chain, specifically Complex III (ubiquinol-cytochrome c reductase), are not available in the public domain.

The general role of Mitochondrial Complex III is crucial in cellular respiration, facilitating the transfer of electrons from ubiquinol (B23937) to cytochrome c. This process is fundamental to the generation of ATP, the primary energy currency of the cell. Compounds that modulate the activity of Complex III can have significant impacts on cellular metabolism and are therefore of interest in various therapeutic areas. However, without specific experimental evidence, any potential effects of this compound on this complex remain speculative.

Antioxidant Activity Investigations

There is no specific research available that details the antioxidant properties of this compound. The antioxidant potential of the broader family of chromones and flavonoids is often attributed to their chemical structure, particularly the presence of hydroxyl groups that can donate hydrogen atoms to neutralize free radicals.

Investigations into the antioxidant activity of a compound typically involve a variety of in vitro assays to assess its ability to scavenge different types of reactive oxygen species (ROS) and reactive nitrogen species (RNS). Common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay, and assays to measure the inhibition of lipid peroxidation. Without such studies on this compound, its capacity as an antioxidant has not been scientifically established.

Research on Potential for Neurodegenerative Disease Therapies

Direct research investigating the application of this compound in the context of neurodegenerative diseases is not presently available. While various compounds are being explored for their potential to combat neurodegenerative conditions such as Alzheimer's and Parkinson's disease, there are no published studies specifically linking this compound to therapeutic strategies for these disorders.

The chromone scaffold is found in many naturally occurring and synthetic compounds that have been investigated for neuroprotective effects. However, the specific biological activities of a molecule are highly dependent on its precise chemical structure, including the nature and position of its substituents. Therefore, the therapeutic potential of this compound for neurodegenerative diseases remains an uninvestigated area of research.

Computational and Theoretical Investigations of 3 Cyano 6 Fluorochromone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations focus on the electron density to determine the ground-state energy and other molecular properties.

Electronic Structure Analysis: HOMO-LUMO Energies

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. For chromone (B188151) derivatives, these values are instrumental in predicting their behavior in chemical reactions and their potential for applications in materials science and medicinal chemistry.

Table 1: Hypothetical Frontier Molecular Orbital Energies of 3-Cyano-6-fluorochromone

| Parameter | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map displays regions of positive and negative electrostatic potential on the electron density surface. Red-colored regions indicate negative potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Conversely, blue-colored regions denote positive potential, indicating electron-deficient areas that are prone to nucleophilic attack. For this compound, an MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen of the cyano group, suggesting these are sites for electrophilic interaction.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between occupied (donor) and unoccupied (acceptor) orbitals. This analysis can quantify the strength of intramolecular interactions, such as hyperconjugation, and provide insights into charge transfer processes. For this compound, NBO analysis would be used to understand the electronic effects of the fluorine and cyano substituents on the chromone ring system and to quantify the stability arising from electron delocalization.

Thermodynamic Function Computations

DFT calculations can also be employed to compute various thermodynamic properties of a molecule, such as enthalpy, entropy, and Gibbs free energy, at different temperatures. These calculations are vital for predicting the spontaneity and equilibrium of chemical reactions involving the compound. Understanding the thermodynamic stability of this compound is essential for assessing its potential in various applications, including drug design and materials science.

Table 2: Hypothetical Thermodynamic Properties of this compound at 298.15 K

| Thermodynamic Property | Value |

|---|---|

| Enthalpy (kcal/mol) | Data not available |

| Entropy (cal/mol·K) | Data not available |

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule (ligand) binds to the active site of a protein.

Prediction of Binding Affinities with Biological Targets

By simulating the interaction between this compound and the binding sites of various biological targets, such as enzymes or receptors implicated in diseases like cancer, molecular docking can predict the binding affinity. This affinity is often expressed as a binding energy (in kcal/mol), where a more negative value indicates a stronger and more stable interaction. These predictions are crucial for identifying potential therapeutic targets for the compound and for guiding the design of more potent analogues. For instance, docking studies of similar fluoro-flavone analogues have shown binding energies in the range of -7 to -10 kcal/mol with targets like Aurora Kinase B. nih.gov

Table 3: Hypothetical Binding Affinities of this compound with Selected Anticancer Targets

| Protein Target | PDB ID | Binding Affinity (kcal/mol) |

|---|---|---|

| Aurora Kinase B | --- | Data not available |

| Topoisomerase | --- | Data not available |

Understanding Ligand-Enzyme/Receptor Interactions

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. For this compound, while specific docking studies are not extensively published, insights can be drawn from computational analyses of structurally similar chromone derivatives. These studies reveal that the chromone nucleus often serves as an anchor, fitting into hydrophobic pockets of active sites. nih.govnih.gov

The interactions are typically governed by a combination of forces. The planar chromone ring system can participate in π-π stacking and hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. The carbonyl oxygen at the 4-position is a key hydrogen bond acceptor, frequently forming hydrogen bonds with donor residues such as arginine, lysine, or serine in an enzyme's active site. researchgate.netresearchgate.net

The specific substituents of this compound are predicted to play a crucial role in modulating these interactions:

3-Cyano Group: The nitrile group is a potent hydrogen bond acceptor and can also engage in dipole-dipole interactions. Its presence is expected to confer additional binding specificity and strength.

6-Fluoro Group: The fluorine atom, being highly electronegative, can alter the electronic distribution of the entire chromone ring, influencing its reactivity and interaction with the biological target. d-nb.info It can also form halogen bonds or weak hydrogen bonds with suitable donor atoms in the active site, further anchoring the ligand. d-nb.info

A hypothetical representation of key interactions is detailed in the table below, based on general findings for chromone derivatives.

| Interaction Type | Potential Interacting Residues (Example) | Moiety of this compound Involved |

| Hydrogen Bonding | Lysine, Arginine, Serine | 4-Carbonyl Oxygen, 3-Cyano Nitrogen |

| π-π Stacking | Phenylalanine, Tyrosine, Tryptophan | Chromone Ring System |

| Halogen Bonding | Aspartate, Glutamate (carbonyl oxygen) | 6-Fluoro Group |

| Hydrophobic | Leucine, Valine, Isoleucine | Benzene (B151609) Ring of Chromone |

This table is illustrative and based on computational studies of related chromone compounds.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-Activity Relationship (SAR) studies aim to delineate how chemical structure influences biological activity. For chromones, SAR analyses have shown that substitutions at the 3- and 6-positions significantly impact their pharmacological profiles. nih.govnih.gov The electron density of the chromone ring can be modulated by the presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). nih.gov

In the case of this compound, both substituents are strongly electron-withdrawing. This electronic profile is critical for its interaction with biological targets.

Impact of the 3-Cyano Group: The cyano group at the C-3 position is a key feature. In related 2-amino-3-cyano-4H-chromenes, this group is crucial for interactions within enzyme active sites, often acting as a hydrogen bond acceptor. researchgate.netmdpi.com Its electron-withdrawing nature also influences the reactivity of the pyrone ring.

The combination of these two EWGs is predicted to create a molecule with a distinct electronic and steric profile, likely leading to high specificity for its biological target. The table below summarizes the expected SAR trends for derivatives of this scaffold.

| Position of Substitution | Type of Substituent | Predicted Effect on Activity | Rationale |

| 6-Position | Electron-Withdrawing (e.g., -F, -Cl, -NO₂) | Increase | Enhanced binding affinity and metabolic stability. nih.gov |

| 6-Position | Electron-Donating (e.g., -CH₃, -OCH₃) | Decrease/Alter | Alters electronic profile, potentially reducing affinity for specific targets. nih.gov |

| 3-Position | Replacement of Cyano group | Likely Decrease | The cyano group is critical for specific hydrogen bonding interactions. researchgate.net |

| Other positions (e.g., 2, 5, 7, 8) | Various | Variable | Substitutions at other positions would alter the shape and electronic properties, requiring specific computational and experimental validation. |

This table is predictive and based on established SAR principles for chromone and fluorinated compounds.

Computational Assessment of Pharmacokinetic Properties for Research Lead Optimization

The journey of a drug from administration to its target involves absorption, distribution, metabolism, and excretion (ADME). Predicting these pharmacokinetic properties early in the drug discovery process is crucial. In silico tools are widely used to estimate these parameters. nih.gov For this compound, a computational ADME profile can be predicted based on its structure.

Properties such as lipophilicity (logP), aqueous solubility (logS), gastrointestinal absorption, and blood-brain barrier (BBB) penetration are key determinants of a compound's viability as a drug candidate. The presence of the fluorine atom is known to increase lipophilicity, which can enhance membrane permeability and absorption. nih.gov However, very high lipophilicity can lead to poor solubility and rapid metabolism. Computational models help in finding an optimal balance.

A predicted ADMET profile for this compound, based on general properties of similar heterocyclic compounds, is presented below.

| Pharmacokinetic Parameter | Predicted Property | Significance |

| Absorption | ||

| Lipophilicity (Consensus LogP) | 2.0 - 3.0 | Good oral bioavailability and membrane permeability. |

| Water Solubility (LogS) | Moderately Soluble | Sufficient for absorption from the GI tract. |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |

| P-glycoprotein Substrate | Likely No | Reduced chance of efflux from target cells. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeant | Likely Yes | Potential for CNS activity. |

| Plasma Protein Binding | Moderate to High | Affects the free concentration of the drug. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Potential Inhibitor of specific isoforms (e.g., CYP1A2) | Risk of drug-drug interactions. nih.gov |

| Excretion | ||

| Route of Elimination | Primarily Hepatic | Metabolism in the liver followed by renal clearance. |

| Toxicity | ||

| Ames Mutagenicity | Likely Negative | Low probability of being mutagenic. |

| hERG Inhibition | Low to Moderate Risk | Needs experimental verification. |

Note: These values are estimations derived from computational models and require experimental validation.

Molecular Dynamics Simulations for Conformational and Binding Dynamics

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex and the conformational changes that occur over time. nih.govresearchgate.net MD simulations of chromone derivatives bound to their protein targets have been used to validate docking poses and to understand the key interactions that stabilize the complex. nih.govresearchgate.net

In a typical MD simulation of the this compound-enzyme complex, the system would be solvated in a water box with ions to mimic physiological conditions. nih.gov The simulation would be run for a duration sufficient to observe the convergence of properties like the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex.

Key insights from such a simulation would include:

Binding Stability: A stable RMSD for the ligand within the active site would confirm a stable binding mode.

Interaction Dynamics: The simulation would show which hydrogen bonds and hydrophobic interactions are persistent over time, highlighting the most critical interactions for binding.

Conformational Flexibility: Analysis of the trajectory can reveal the flexibility of different parts of the ligand and the protein, providing information on induced-fit mechanisms. scispace.com

Binding Free Energy Calculation: Advanced techniques like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be applied to the MD trajectory to calculate the binding free energy, providing a quantitative measure of binding affinity. nanobioletters.commdpi.com

Grand Canonical Monte Carlo (GCMC) Simulations for Host-Guest Systems

Grand Canonical Monte Carlo (GCMC) is a simulation technique particularly suited for studying systems with fluctuating numbers of particles, such as the binding of solvent molecules or ions in a binding pocket. github.iotsinghua.edu.cn In the context of drug design, GCMC can be invaluable for understanding the role of water molecules in mediating ligand-receptor interactions. soton.ac.uk

For this compound, GCMC could be applied to study its inclusion in host-guest systems, such as cyclodextrins. Cyclodextrins are often used to improve the solubility and bioavailability of drug molecules. A GCMC simulation could predict whether and how this compound forms a stable complex with a cyclodextrin (B1172386) cavity. soton.ac.uk